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molecular formula C12H9ClOS B8584158 4-(4-Chlorobenzyl)thiophene-2-carbaldehyde

4-(4-Chlorobenzyl)thiophene-2-carbaldehyde

Cat. No. B8584158
M. Wt: 236.72 g/mol
InChI Key: MFGHPIAIHLKMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884124B2

Procedure details

A solution mixture of Pd(OAc)2 (144 mg, 0.64 mmol) and triphenylphosphine (TPP) (136 mg, 0.52 mmol) were weighed into a vial, dissolved in acetonitrile and transferred into a 40 mL Wheaton vial containing diethyl 4-chlorobenzyl phosphate (Org. Lett. 2005, 7, 4875-4878; 3.08 g, 11.6 mmol), 5-formylthiophen-3-ylboronic acid (2.0 g, 12.8 mmol), K3PO4 (2.72 g, 12.8 mmol) and a stir-bar. Nitrogen gas was bubbled through the mixture. The vial was closed tightly and heated to 90° C. and vigorously stirred for 16 h. The reaction was diluted with water and extracted with dichloromethane (DCM) (3×100 mL). The combined extracts were washed with brine, dried over Na2SO4, filtered and concentrated. Purification by flash chromatography (Isco CombiFlash) (0-20% heptane/EtOAc) yielded 4-(4-chlorobenzyl)thiophene-2-carbaldehyde: 835 mg, 28% yield. 1H NMR (400 MHz, CDCl3) δ ppm: 10.10 (d, 1H), 7.80 (d, 1H), 7.63 (m, 1H), 7.55 (m, 2H), 7.40 (m, 2H), 4.23 (s, 2H).
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
136 mg
Type
reactant
Reaction Step Three
Quantity
144 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.P(O[CH2:29][C:30]1[CH:35]=[CH:34][C:33]([Cl:36])=[CH:32][CH:31]=1)(OCC)(OCC)=O.[CH:37]([C:39]1[S:43][CH:42]=[C:41](B(O)O)[CH:40]=1)=[O:38].[O-]P([O-])([O-])=O.[K+].[K+].[K+]>C(#N)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:36][C:33]1[CH:32]=[CH:31][C:30]([CH2:29][C:41]2[CH:40]=[C:39]([CH:37]=[O:38])[S:43][CH:42]=2)=[CH:35][CH:34]=1 |f:3.4.5.6,8.9.10|

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)OCC1=CC=C(C=C1)Cl
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C1=CC(=CS1)B(O)O
Name
K3PO4
Quantity
2.72 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
136 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
144 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
vigorously stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen gas was bubbled through the mixture
CUSTOM
Type
CUSTOM
Details
The vial was closed tightly
ADDITION
Type
ADDITION
Details
The reaction was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (DCM) (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Isco CombiFlash) (0-20% heptane/EtOAc)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=CC=C(CC=2C=C(SC2)C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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